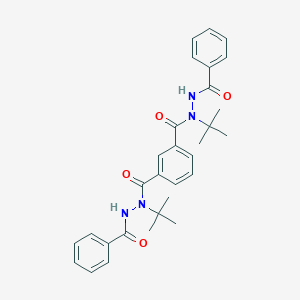![molecular formula C16H22N2OS2 B295452 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound with potential therapeutic properties. It belongs to the family of benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, which have been studied for their ability to modulate various biological targets. In
作用机制
The mechanism of action of 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to act by binding to specific sites on the target proteins and altering their activity. For example, the compound has been shown to inhibit the activity of certain kinases by binding to the ATP-binding site and preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells by targeting specific kinases involved in cell growth and survival. The compound has also been shown to have anti-inflammatory properties by inhibiting the activity of phosphodiesterases, which are involved in the regulation of inflammatory signaling pathways.
实验室实验的优点和局限性
One advantage of using 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to modulate various biological targets. This makes it a useful tool for studying the function of these targets and their role in disease. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of the results.
未来方向
There are several future directions for the study of 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further explore its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, including the identification of specific binding sites on target proteins. Additionally, the development of more selective derivatives of the compound could help to reduce off-target effects and improve its therapeutic potential.
合成方法
The synthesis of 3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been reported in the literature. One of the methods involves the reaction of 2-ethylthio-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with butyl iodide in the presence of potassium carbonate as a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography or recrystallization.
科学研究应用
3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential therapeutic properties. It has been shown to have activity against various biological targets, including kinases, phosphodiesterases, and G-protein-coupled receptors. The compound has been tested in vitro and in vivo for its ability to modulate these targets and has shown promising results.
属性
分子式 |
C16H22N2OS2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
3-butyl-2-ethylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H22N2OS2/c1-3-5-10-18-15(19)13-11-8-6-7-9-12(11)21-14(13)17-16(18)20-4-2/h3-10H2,1-2H3 |
InChI 键 |
DLPMBQDVZRLSTC-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(N=C1SCC)SC3=C2CCCC3 |
规范 SMILES |
CCCCN1C(=O)C2=C(N=C1SCC)SC3=C2CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
![9,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295385.png)
![9-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295388.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)



![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}{3-nitrophenyl}methylphosphonate](/img/structure/B295398.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)